molecular formula C12H13N3O3 B2444763 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole CAS No. 1240568-18-6

3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

Cat. No. B2444763
CAS RN: 1240568-18-6
M. Wt: 247.254
InChI Key: NCYBSGFYRHLFKZ-UHFFFAOYSA-N
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Description

The compound “3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole” is a chemical substance that may be regulated under the Toxic Substances-Control Act (TSCA) and Section 313 of the Emergency Planning and Community Right to Know Act (EPCRA) .

Scientific Research Applications

Nickel Catalysts in Ethylene Oligomerization
Nickel(II) complexes with phenyl ether-pyrazol ligands, including variants similar to 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, have been synthesized and utilized as precatalysts in ethylene oligomerization, showing moderate to high activities. These catalysts, when activated with different co-catalysts, demonstrated good selectivity towards the production of 1-butene, highlighting the influence of ligand environment and reaction parameters on catalytic performance (Ulbrich et al., 2013).

Reactivity of Nitropyrazoles
Research on 3,4,5-Trinitropyrazole and its derivatives, involving nitration and reactions with various nucleophiles, has provided insights into the synthesis and chemical behavior of nitropyrazoles. These reactions are crucial for developing energetic materials with potential applications in explosives and propellants (Dalinger et al., 2013).

Synthesis of Amino and Nitro Derivatives
Studies on pyrazoles containing tetrazole substituents have led to the regioselective introduction of nitro groups, producing isomeric mononitropyrazoles. This research contributes to the understanding of nitropyrazole chemistry and its application in synthesizing novel compounds with potential utility in various fields (Dalinger et al., 2016).

Energetic Material Development
Innovations in pyrazole synthesis have enabled the creation of energetic pyrazole compounds bearing both furazan and trinitromethyl groups. This advancement outlines a pathway for producing nitropyrazoles with promising explosive properties, contributing to the development of high-energy materials (Dalinger et al., 2016).

Synthesis and Characterization of Pyrazole Derivatives
Hydroxymethyl pyrazole derivatives have been synthesized and characterized, leading to the identification of compounds with significant biological activity, including antitumor, antifungal, and antibacterial properties. This research highlights the potential of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).

properties

IUPAC Name

3-nitro-1-(3-phenoxypropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-15(17)12-7-9-14(13-12)8-4-10-18-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYBSGFYRHLFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

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